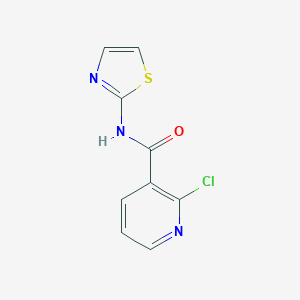
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Applications De Recherche Scientifique
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological activities . For example, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer .
Analyse Biochimique
Biochemical Properties
The thiazole ring in 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thioamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-chloronicotinic acid and the thioamide group of the thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 2-chloro-N-(1,3-oxazol-2-yl)pyridine-3-carboxamide
- 2-chloro-N-(1,3-imidazol-2-yl)pyridine-3-carboxamide
Uniqueness
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its biological activity and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
2-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-7-6(2-1-3-11-7)8(14)13-9-12-4-5-15-9/h1-5H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKXEZSINUUCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
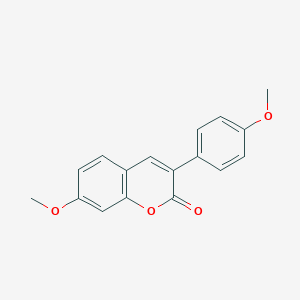
![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-methyl-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370695.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)
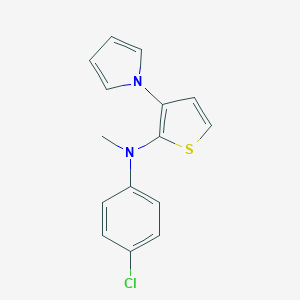
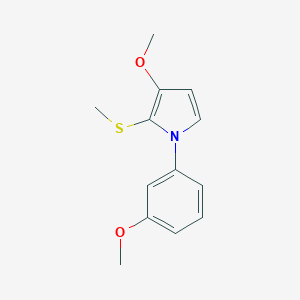
![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![2-(2-chlorophenoxy)-N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370705.png)
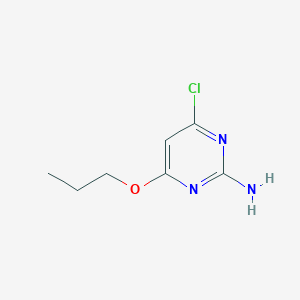
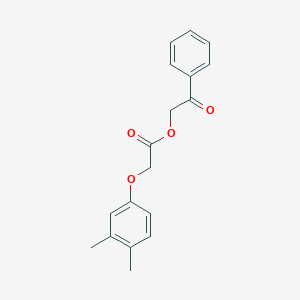
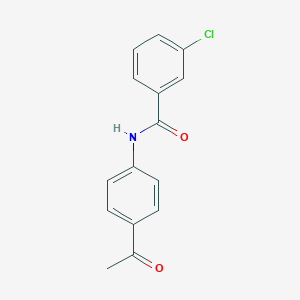
![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)
